4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

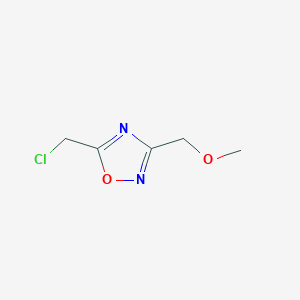

“4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the empirical formula C10H17BrN2 . It is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular weight of “this compound” is 245.16 . The SMILES string representation of its structure isCC(CC)N1N=C(C(Br)=C1C)C . Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key isZDVUWUPSJNIEAF-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Kinetics

4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole and its derivatives are used in various chemical syntheses. For instance, a study by Wang, Brahmayya, and Hsieh (2015) explores a novel synthetic route for a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, under phase transfer catalysis and ultrasonic irradiation conditions. This research highlights the kinetic parameters and reaction behavior under different conditions, which is valuable for chemical synthesis processes (Wang, Brahmayya, & Hsieh, 2015).

Biological Studies

Pyrazole derivatives, including 4-bromo variants, are often investigated for their biological activities. For example, Omondi et al. (2018) synthesized ruthenium(III) complexes using 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, studying their reactivity and potential biological applications, such as minimal cytotoxic activity against HeLa cell lines (Omondi et al., 2018).

Antibacterial and Antifungal Properties

Several studies have explored the antimicrobial properties of pyrazole derivatives. Farag et al. (2008) investigated N-phenylpyrazole derivatives, including 4-bromo variants, for their antimicrobial effects, demonstrating significant activity against various pathogens (Farag et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, this compound has been used as a reagent. Lu et al. (2019) developed a method to determine reactive bromine species in water, using a derivative of 3,5-dimethyl-1H-pyrazole for rapid and stoichiometric derivatization (Lu et al., 2019).

Corrosion Inhibition

Pyrazole derivatives are also explored for their corrosion inhibition properties. El Arrouji et al. (2020) studied dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their efficiency and potential for industrial applications (El Arrouji et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to diverse biochemical effects .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the specific experimental context .

Biochemical Analysis

Biochemical Properties

4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . This compound also affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism . The interactions of this compound with these biomolecules suggest its role as an inhibitor in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting energy-dependent cellular processes . Additionally, the compound’s effect on calcium uptake can alter intracellular calcium levels, which are crucial for various signaling pathways and cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its ability to inhibit oxidative phosphorylation suggests that it may bind to components of the electron transport chain, thereby disrupting ATP synthesis . Furthermore, the compound’s impact on calcium uptake indicates potential interactions with calcium transporters or channels, leading to altered calcium homeostasis within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activities . Long-term exposure to this compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, affecting cellular energy metabolism and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Toxic or adverse effects may occur at high doses, including potential disruptions in energy metabolism and calcium homeostasis. These threshold effects highlight the importance of dosage considerations in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for oxidative phosphorylation and calcium uptake . The compound’s inhibition of these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can also influence its effects on cellular function and metabolism. Studies on the transport and distribution of this compound can provide insights into its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-(2-methylpropyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2/c1-6(2)5-12-8(4)9(10)7(3)11-12/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUJNLSDZPMEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649266 |

Source

|

| Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171526-62-7 |

Source

|

| Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B1344439.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)